6-Nitro-1,3-benzothiazol-2-yl propyl sulfone
Overview
Description
6-Nitro-1,3-benzothiazol-2-yl propyl sulfone is a chemical compound with the molecular formula C10H10N2O4S2 It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-1,3-benzothiazol-2-yl propyl sulfone typically involves the nitration of 1,3-benzothiazole followed by sulfonation and subsequent alkylation. The nitration process introduces a nitro group (-NO2) into the benzothiazole ring, which is then followed by the introduction of a sulfone group (-SO2-) through sulfonation. The final step involves the alkylation of the sulfone derivative with a propyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and sulfonation reactions under controlled conditions to ensure high yield and purity. These processes often require the use of strong acids, such as sulfuric acid and nitric acid, as well as specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-1,3-benzothiazol-2-yl propyl sulfone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group (-NH2) under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or sulfone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) or iron (Fe) in the presence of hydrochloric acid (HCl) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Nitro-1,3-benzothiazol-2-yl propyl sulfone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 6-Nitro-1,3-benzothiazol-2-yl propyl sulfone involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in its potential role as an anti-tubercular agent, the compound may inhibit the activity of enzymes essential for the survival of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . This inhibition can disrupt the bacterial cell wall synthesis or other vital processes, leading to the death of the bacteria.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, which lacks the nitro and sulfone groups.
2-Aminobenzothiazole: A derivative with an amino group instead of a nitro group.
Benzothiazole sulfone: A derivative with a sulfone group but without the nitro group.
Uniqueness
6-Nitro-1,3-benzothiazol-2-yl propyl sulfone is unique due to the presence of both nitro and sulfone groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
6-nitro-2-propylsulfonyl-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S2/c1-2-5-18(15,16)10-11-8-4-3-7(12(13)14)6-9(8)17-10/h3-4,6H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DETVCWJEURFBOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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